- Heterometallic Metal-Organic Frameworks That Catalyze Two Different Reactions Sequentially, Inorganic Chemistry, 2016, 55(12), 5729-5731
Cas no 931-17-9 (Cyclohexane-1,2-diol)
Cyclohexane-1,2-diol structure
Product Name:Cyclohexane-1,2-diol
CAS-Nr.:931-17-9
MF:C6H12O2
MW:116.158282279968
MDL:MFCD00003861
CID:40296
PubChem ID:13601
Update Time:2024-10-26
Cyclohexane-1,2-diol Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Cyclohexane-1,2-diol
- 1,2-Cyclohexanediol
- 1,2-Cyclohexandiol
- 1,2-Cyclohexanediol (cis- and trans- mixture)
- 1,2-Benzenediol, hexahydro-
- 1,2-Cyclohexanediol(cis&trans Mixture)
- 1,2-Cyclohexanediol, cis
- trans-mix
- 1,2-Dihydroxycyclohexane (cis- and trans- mixture)
- 1,2-Dihydroxycyclohexane
- 2-Hydroxycyclohexanol
- Pyrocatechitol
- Brenzkatechin
- Brenzkatechin [German]
- 1,2-trans-Cyclohexanediol
- trans-1,2-Dihydroxycyclohexane
- PFURGBBHAOXLIO-UHFFFAOYSA-N
- (cis/trans)-cyclohexane-1,2-diol
- 1,2-Cyclohexanediol, mixture of cis and trans
- trans-1,2-cyclohexandiol
- 1,2-Cyclohexanediol, trans-
- Hexahy
- NSC 10110
- NSC34836
- MFCD00003861
- 1,2-cyclohexane-diol
- NSC-52143
- I+/--Cyclohexandiol-(1,2)
- SB46763
- 54383-22-1
- NSC52143
- NSC-150568
- AI3-06457
- 2-06-00-00744 (Beilstein Handbook Reference)
- P27V53MH26
- UNII-P27V53MH26
- DB-059594
- NS00079965
- DB-044357
- DB-072373
- DTXCID80212720
- NSC-10110
- 1,2-Cyclohexanediol,c&t
- SCHEMBL33549
- 1,a2-aCyclohexanediol
- NSC150568
- CS-0155355
- NSC10110
- DB-042819
- BRN 2036627
- Hexahydrocatechol
- SB45386
- EN300-96148
- (+/-)-trans-1,2-cyclohexanediol
- NSC-34836
- STL257460
- AKOS009156389
- DTXSID50871843
- 1,2-trans-Dihydroxycyclohexane
- C1802
- AS-57309
- DB-057369
- Z600453486
- CHEBI:24567
- FD9018
- BBL027442
- J-660004
- Q15410906
- 1,2-Cyclohexanediol, cis + trans
- 931-17-9
- EINECS 213-229-8
- J-660044
- 1,2 Cyclohexanediol, mix of cis and trans
- SY048834
- trans-2-Hydroxycyclohexanol
- 1,2-Cyclohexanediol cis-trans
-
- MDL: MFCD00003861
- Inchi: 1S/C6H12O2/c7-5-3-1-2-4-6(5)8/h5-8H,1-4H2
- InChI-Schlüssel: PFURGBBHAOXLIO-UHFFFAOYSA-N
- Lächelt: OC1C(O)CCCC1
- BRN: 2036627
Berechnete Eigenschaften
- Genaue Masse: 116.08400
- Monoisotopenmasse: 116.08373
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 8
- Anzahl drehbarer Bindungen: 0
- Komplexität: 62.9
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 2
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Oberflächenladung: 0
- Tautomerzahl: nichts
- XLogP3: 0.2
- Topologische Polaroberfläche: 40.5
Experimentelle Eigenschaften
- Farbe/Form: Nicht bestimmt
- Dichte: 0.9958 (rough estimate)
- Schmelzpunkt: 104°C(lit.)
- Siedepunkt: 236°C(lit.)
- Flammpunkt: 118-120°C/10mm
- Brechungsindex: 1.4270 (estimate)
- Wasserteilungskoeffizient: Auflösung
- PSA: 40.46000
- LogP: 0.28220
- Löslichkeit: Löslich in Wasser
Cyclohexane-1,2-diol Zolldaten
- HS-CODE:2906199090
- Zolldaten:
China Zollkodex:
2906199090Übersicht:
290699090. Andere naphthenalkohole, Cycloenol und Cycloterpenol. MwSt:17,0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:5.5%. Allgemeintarif:30.0%
Deklarationselemente:
Produktname, Inhalt der Komponentenverwenden, um
Zusammenfassung:
290699090. cyclanische, cyclene oder cyclotherpenische Alkohole. MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:5.5%. General tariff:30.0%
Cyclohexane-1,2-diol Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM203280-500g |
Cyclohexane-1,2-diol |
931-17-9 | 95% | 500g |
$512 | 2021-08-04 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A18572-10g |
1,2-Cyclohexanediol, cis + trans, 98% |
931-17-9 | 98% | 10g |
¥1338.00 | 2022-12-26 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A18572-50g |
1,2-Cyclohexanediol, cis + trans, 98% |
931-17-9 | 98% | 50g |
¥3230.00 | 2022-12-26 | |
| TRC | C992098-250mg |
Cyclohexane-1,2-diol |
931-17-9 | 250mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C992098-500mg |
Cyclohexane-1,2-diol |
931-17-9 | 500mg |
$ 65.00 | 2022-06-06 | ||
| TRC | C992098-2.5g |
Cyclohexane-1,2-diol |
931-17-9 | 2.5g |
$ 80.00 | 2022-06-06 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C859327-500g |
1,2-Cyclohexanediol |
931-17-9 | 98%(cis- and trans- mixture) | 500g |
3,998.00 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C0480-500g |
Cyclohexane-1,2-diol |
931-17-9 | 98.0%(GC),cis- and trans- mixture | 500g |
¥5200.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C0480-25g |
Cyclohexane-1,2-diol |
931-17-9 | 98.0%(GC),cis- and trans- mixture | 25g |
¥655.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C0480-100g |
Cyclohexane-1,2-diol |
931-17-9 | 98.0%(GC),cis- and trans- mixture | 100g |
¥1545.0 | 2022-05-30 |
Cyclohexane-1,2-diol Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Water , Oxygen Catalysts: Barium(2+), pentaaqua-, (SP-4-1)-bis[2,5-pyridinedicarboxylato(2-)-κN1,κO2]cupra… Solvents: Acetonitrile ; 2 h, 40 °C
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Hydrogen Solvents: Water ; 2 MPa, rt → 60 °C; 12 h, 60 °C
Referenz
- High efficient hydrogenation of lignin-derived monophenols to cyclohexanols over Pd/γ-Al2O3 under mild conditions, Catalysts, 2016, 6(1),
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Water
Referenz
- Manufacture of catechol and its derivatives, Japan, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Water Catalysts: Ferric sulfate , Poly(oxy-1,2-ethanediyl), α-[2-[1-(3-sulfopropyl)-1H-imidazolium-3-yl]ethyl]-ω-[… Solvents: Toluene , Water ; 2 h, 110 °C
Referenz
- Facile and efficient hydrolysis of organic halides, epoxides, and esters with water catalyzed by ferric sulfate in a PEG1000-DAIL[BF4]/toluene temperature-dependent biphasic system, New Journal of Chemistry, 2011, 35(2), 292-298
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 157 - 158 °C
Referenz
- Intensification of cyclohexanone purification stage from impurities in caprolactam production using phase transfer catalysis, Russian Journal of Applied Chemistry, 2014, 87(7), 899-903
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Hydrogen peroxide Catalysts: [[1,1′-Biphenyl]-4,4′-dicarboxylato(2-)-κO4]hydroxyaluminum (coordinated Li/CuCl(THF)) Solvents: Acetonitrile , Water ; 18 h, 80 °C
Referenz
- Chemoselective Oxidation of Alkenes by Metal-Organic Framework-Supported Copper Catalyst, European Journal of Inorganic Chemistry, 2023, 26(25),
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Nickel , Cobalt Solvents: Isopropanol ; 4 h, 5 MPa, 100 °C
Referenz
- High surface area biochar from Sargassum tenerrimum as potential catalyst support for selective phenol hydrogenation, Environmental Research, 2020, 186,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Water Catalysts: Silica , Titania , Sulfate ; 45 min, 50 °C
Referenz
- Process for preparation of 1,2-cyclohexanediol via hydrolysis of cyclohexene oxide in the presence of solid acid catalyst, China, , ,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Water Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, erbium(3+) salt (3:1) Solvents: Acetonitrile ; 60 min, 25 °C
Referenz
- Erbium(III) triflate is a highly efficient catalyst for the synthesis of β-alkoxy alcohols, 1,2-diols and β-hydroxy sulfides by ring opening of epoxides, Synthesis, 2009, (20), 3433-3438
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Tetrabutylammonium borohydride Solvents: 1,2-Dichlorobenzene ; 4 min, 25 °C
1.2 Reagents: Hydrogen peroxide Solvents: Water
1.2 Reagents: Hydrogen peroxide Solvents: Water
Referenz
- Reactivity Control via Dihydrogen Bonding: Diastereoselection in Borohydride Reductions of α-Hydroxyketones, Journal of the American Chemical Society, 1999, 121(37), 8655-8656
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Catalysts: Chloro(η5-indenyl)bis(triphenylphosphine)ruthenium Solvents: Dichloromethane
Referenz
- Efficient catalytic racemization of secondary alcohols, Tetrahedron Letters, 1998, 39(31), 5545-5548
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Catalysts: Tungsten zirconium phosphate ((W,Zr)(HPO4)2) Solvents: Acetonitrile ; 48 °C
1.2 Reagents: Hydrogen peroxide Solvents: Water ; 15 min, 48 °C; 21 h, 48 °C
1.2 Reagents: Hydrogen peroxide Solvents: Water ; 15 min, 48 °C; 21 h, 48 °C
Referenz
- Catalysts for oxidation of olefins and ketones, World Intellectual Property Organization, , ,
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Carbon dioxide , Water Catalysts: 1H-Imidazolium, 1-ethyl-3-methyl-, salt with 1H-1,2,4-triazole (1:1) ; rt → 140 °C; 3 h, 1 bar, 140 °C
Referenz
- Highly Efficient Hydration of Epoxides under Atmospheric Pressure and Low Water/Epoxide Ratios by a Tunable Azolate Ionic Liquid through Anion-Cation Synergetic Catalysis, Industrial & Engineering Chemistry Research, 2022, 61(44), 16402-16407
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Ruthenium Solvents: Water ; 6 h, 2 MPa, 80 °C
1.2 Reagents: Water ; 0 °C
1.2 Reagents: Water ; 0 °C
Referenz
- Ru subnanoparticles on N-doped carbon layer coated SBA-15 as efficient Catalysts for arene hydrogenation, Applied Catalysis, 2019, 585,
Herstellungsverfahren 15
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Reagents: N-methylmorpholine N-oxide Catalysts: Disodium phosphate , Silica , Dipotassium osmate , Poly(allylamine hydrochloride) , 1,4-Bis(9-O-dihydroquinidinyl)phthalazine Solvents: Acetone , Water ; 8 h, rt
Referenz
- Bioinspired Nanoparticle-Assembly Route to a Hybrid Scaffold: Designing a Robust Heterogeneous Catalyst for Asymmetric Dihydroxylation of Olefins, European Journal of Inorganic Chemistry, 2015, 2015(29), 4965-4970
Herstellungsverfahren 17
Reaktionsbedingungen
1.1 Catalysts: Selenious acid , Polystyrene Solvents: Acetonitrile ; 10 min, rt
1.2 Reagents: Hydrogen peroxide Solvents: Water ; 24 h, 30 °C
1.2 Reagents: Hydrogen peroxide Solvents: Water ; 24 h, 30 °C
Referenz
- Method for preparing 1,2-diol by oxidizing olefin under se-containing high polymer catalysis, China, , ,
Herstellungsverfahren 18
Reaktionsbedingungen
1.1 Reagents: Water Catalysts: (OC-6-12)-[5,10,15,20-Tetraphenyl-21H,23H-porphinato(2-)-κN21,κN22,κN23,κN24]bis… Solvents: Acetonitrile ; 30 min, rt
Referenz
- Investigation of the catalytic activity of an electron-deficient vanadium(IV) tetraphenylporphyrin: A new, highly efficient and reusable catalyst for ring-opening of epoxides, Polyhedron, 2011, 30(13), 2244-2252
Herstellungsverfahren 19
Reaktionsbedingungen
1.1 Reagents: Water Solvents: Water
Referenz
- Preparation of cyclohexane-1,2-diol and alkyl-substituted cyclopentane-1,2-diol by the hydration of their corresponding oxides, Vopr. Neftekhim., 1977, 9, 35-9
Herstellungsverfahren 20
Reaktionsbedingungen
1.1 Reagents: Hydrogen peroxide Solvents: Acetonitrile ; 10 h, 80 °C
Referenz
- Polystyrene selenization method using diselenide as selenium source, China, , ,
Herstellungsverfahren 21
Reaktionsbedingungen
1.1 Reagents: Water , Hydrogen tribromide, compd. with 1-methyl-2-pyrrolidinone (1:1) ; 1.5 h, rt
Referenz
- Mild Organic Ammonium Tribromide-Mediated Regioselective Ring Opening of Epoxides with Alcohols, Water, Acetic Anhydride, and Amines Under Solvent-Free Reaction Conditions, Synthetic Communications, 2011, 41(12), 1829-1837
Cyclohexane-1,2-diol Raw materials
Cyclohexane-1,2-diol Preparation Products
- cyclohex-2-en-1-one (930-68-7)
- Cyclopentanol (96-41-3)
- Pentyl cyclopentanecarboxylate (959026-72-3)
- 1-Butyl 6-hexyl hexanedioate (177738-29-3)
- Cyclohexyl hexanoate (6243-10-3)
- Cyclohexane,1,1'-oxybis- (4645-15-2)
- pentane-1,5-diol (111-29-5)
- Cyclohexyl Propionate (6222-35-1)
- Pentanedioic acid, monocyclohexyl ester (54812-71-4)
- amyl caproate (540-07-8)
- Methylcyclohexane (108-87-2)
- 1,3-Cyclohexanediol (504-01-8)
- 1'-Hydroxy-[1,1'-bi(cyclohexan)]-2-one (28746-99-8)
- 2-(cyclohex-1-en-1-yl)cyclohexan-1-ol (65181-96-6)
- [1,1′-Bicyclohexyl]-1,2-diol (92789-32-7)
- 6-oxo-6-(pentyloxy)hexanoic acid (17961-10-3)
- Cyclohexanol (108-93-0)
- cyclohexyl butyrate (1551-44-6)
Cyclohexane-1,2-diol Lieferanten
Amadis Chemical Company Limited
Gold Mitglied
(CAS:931-17-9)Cyclohexane-1,2-diol
Bestellnummer:A844452
Bestandsstatus:in Stock
Menge:100g/500g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 07:03
Preis ($):157.0/482.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Mitglied
(CAS:931-17-9)1, 2-cyclohexanediol
Bestellnummer:LE5933;LE1660508
Bestandsstatus:in Stock
Menge:25KG,200KG,1000KG
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 20 June 2025 11:48
Preis ($):discuss personally
Email:18501500038@163.com
Suzhou Senfeida Chemical Co., Ltd
Gold Mitglied
(CAS:931-17-9)1,2-Cyclohexanediol
Bestellnummer:sfd11684;1660508
Bestandsstatus:in Stock
Menge:200kg/Company Customization
Reinheit:99.9%/98%
Preisinformationen zuletzt aktualisiert:Friday, 19 July 2024 14:36
Preis ($):discuss personally
Email:sales2@senfeida.com
Jiangsu Xinsu New Materials Co., Ltd
Gold Mitglied
(CAS:931-17-9)
Bestellnummer:SDF493;SFD498
Bestandsstatus:in Stock
Menge:25KG,200KG,1000KG
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Wednesday, 27 November 2024 14:57
Preis ($):
Email:sales1@senfeida.com
Cyclohexane-1,2-diol Verwandte Literatur
-
1. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
-
M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
-
Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
-
Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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931-17-9 (Cyclohexane-1,2-diol) Verwandte Produkte
- 1460-57-7(trans-1,2-Cyclohexanediol)
- 26671-58-9(myo-Inositol, 5-deoxy-)
- 38876-99-2(cyclohexane-1,2,3,4,5,6-hexol)
- 41546-36-5(D-cis-Inositol (9CI))
- 18424-68-5(1,2,3,4-Cyclohexanetetrol,(1a,2a,3a,4b)- (9CI))
- 1792-81-0(cis-cyclohexane-1,2-diol)
- 488-54-0(neo-Inositol)
- 488-58-4(epi-Inositol)
- 488-59-5(Scyllo-Inositol)
- 1072-86-2((1R,2R)-cyclohexane-1,2-diol)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:931-17-9)Cyclohexane-1,2-diol
Reinheit:99%/99%
Menge:100g/500g
Preis ($):157.0/482.0
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:931-17-9)1, 2-cyclohexanediol
Reinheit:99%/99%
Menge:25KG,200KG,1000KG/25KG,200KG,1000KG
Preis ($):Untersuchung/Untersuchung